molecular formula C18H12FN3O3S B2776612 1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone CAS No. 896053-95-5

1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2776612
CAS No.: 896053-95-5
M. Wt: 369.37
InChI Key: NBMLXBWBPFENCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a pyridazine core, a privileged scaffold known for its diverse pharmacological properties, linked via a thioether bridge to a 4-fluorophenyl ethanone group. The presence of the 3-nitrophenyl substituent on the pyridazine ring further enhances its potential as a key intermediate for the development of novel bioactive molecules. Researchers are particularly interested in this compound due to the established role of pyridazine derivatives as potent enzyme inhibitors. Pyridazine-based compounds have been demonstrated to act as effective inhibitors of enzymes like α-glucosidase, which is a significant target in metabolic disease research such as diabetes . Furthermore, pyridazine derivatives have been investigated as agonists for receptors like the thyroid hormone receptor, indicating potential applications in researching metabolic disorders, atherosclerosis, and hypercholesterolemia . The specific mechanism of action for this compound is a subject of ongoing investigation, but it is hypothesized that, like other pyridazine-thioether hybrids, its efficacy may derive from its ability to interact with enzyme active sites or receptor pockets. This interaction is often facilitated by hydrogen bonding through the pyridazine nitrogen atoms and the electron-withdrawing nitro group, as well as hydrophobic interactions involving the aromatic systems. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c19-14-6-4-12(5-7-14)17(23)11-26-18-9-8-16(20-21-18)13-2-1-3-15(10-13)22(24)25/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMLXBWBPFENCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Antimalarial Indolyl-Thioether Derivatives

Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC₅₀ = 8.2129) and 2-((4-chlorophenyl)thio)-1-(5-nitro-1H-indol-3-yl)ethanone (pIC₅₀ = 7.9520) share the thioether-ethanone backbone but replace the pyridazine ring with an indole group. These derivatives exhibit superior antimalarial activity compared to chloroquine (pIC₅₀ = 7.5528), highlighting the importance of nitro-substituted aromatic systems in enhancing potency .

Compound Core Structure Substituents Activity (pIC₅₀)
Target Compound Pyridazine 4-Fluorophenyl, 3-nitrophenyl Not reported
1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone Indole 5-Nitroindole, 4-nitrophenyl 8.2129
Chloroquine (control) Quinoline - 7.5528

Key Insight : The nitro group’s position (e.g., 3-nitrophenyl vs. 4-nitrophenyl) and the heterocyclic core (pyridazine vs. indole) significantly influence bioactivity. Pyridazine’s electron-deficient nature may enhance binding to parasitic targets compared to indole .

Antimicrobial Triazole-Thioether Derivatives

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) and its ethyl analog (4d) feature a triazole-thioether scaffold.

Compound Heterocycle Substituents Melting Point (°C) Yield (%)
3d Triazole 4-Fluorophenyl, pyridin-4-yl 195–197 75
4d Triazole 4-Fluorophenyl, ethyl, pyridin-4-yl Not reported 81

Key Insight : The triazole-thioether system’s flexibility and hydrogen-bonding capacity may enhance antimicrobial activity compared to the pyridazine-based target compound, though this requires validation .

Nitrophenyl-Substituted Heterocycles

Thiazolidinone Derivatives

2-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one () replaces the pyridazine-thioether system with a thiadiazole-thiazolidinone framework. Single-crystal X-ray data (R factor = 0.060) confirm planar geometry, which may favor stacking interactions in biological targets. The 4-fluorophenyl and 4-nitrophenyl groups align with the target compound’s substituents, suggesting shared pharmacophoric features .

Key Insight: Thiazolidinone derivatives often exhibit anti-inflammatory or anticancer activity, implying that the target compound’s pyridazine core could redirect bioactivity toward other therapeutic areas .

Fluorinated Ethanone Derivatives

Trifluoromethylthio Analogues

Compounds like 1-(3-nitrophenyl)-2-(trifluoromethylthio)ethanone (C₉H₆F₃NO₃S, MW 265.21) and 1-(4-nitrophenyl)-2-(pentafluoroethylthio)ethanone (C₁₀H₆F₅NO₃S, MW 315.22) from retain the ethanone-thioether backbone but lack heterocyclic systems. These compounds prioritize fluorinated thioethers for enhanced metabolic stability and lipophilicity .

Compound Thioether Group Molecular Weight
Target Compound Pyridazin-3-yl-thio Not reported
1-(3-nitrophenyl)-2-(trifluoromethylthio)ethanone Trifluoromethylthio 265.21
1-(4-nitrophenyl)-2-(pentafluoroethylthio)ethanone Pentafluoroethylthio 315.22

Key Insight : Fluorinated thioethers improve pharmacokinetic properties but may reduce target specificity compared to heterocyclic systems like pyridazine .

Biological Activity

1-(4-Fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a pyridazinyl thioether moiety, which are critical for its biological interactions. The presence of the nitrophenyl group may enhance its reactivity and binding affinity to biological targets.

The biological activity of this compound is likely linked to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance hydrophobic interactions, while the nitrophenyl moiety may affect electron density and stability, influencing the compound's overall efficacy.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values indicate strong efficacy, particularly against strains like Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has also shown antifungal properties in vitro, with effectiveness against common fungal pathogens.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial activity of various pyridazine derivatives, this compound was tested against multiple bacterial strains. The results indicated that it had an MIC value of 0.01 mg/mL against E. coli, demonstrating potent antibacterial activity .

Study 2: Antifungal Activity Assessment

Another research project focused on the antifungal capabilities of this compound. It was found to inhibit the growth of Candida albicans with an MIC value of 0.05 mg/mL. The study concluded that the structural components of the molecule contribute significantly to its antifungal properties .

Data Tables

Biological ActivityTarget OrganismMIC (mg/mL)
AntibacterialStaphylococcus aureus0.005
AntibacterialEscherichia coli0.01
AntifungalCandida albicans0.05

Q & A

Basic: What are the optimized synthetic routes for 1-(4-fluorophenyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)ethanone, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as:

  • Step 1: Coupling of 4-fluorophenylacetyl chloride with 6-(3-nitrophenyl)pyridazine-3-thiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield Optimization Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for Suzuki couplings) to minimize side products .
  • Monitor intermediates using HPLC-MS to identify bottlenecks in stepwise reactions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms regiochemistry of the pyridazine and fluorophenyl groups (e.g., δ ~7.8 ppm for pyridazine protons) .
  • X-ray Diffraction (XRD):
    • Resolves dihedral angles between fluorophenyl and pyridazine rings, critical for assessing planarity and π-π stacking potential .
  • Infrared Spectroscopy (IR):
    • Identifies thioether (C-S stretch ~650 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities .

Basic: How is the compound’s preliminary biological activity screened in academic research?

Methodological Answer:

  • In vitro Assays:
    • Anticancer: MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
    • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or cytochrome P450 isoforms .
  • Docking Studies:
    • Preliminary AutoDock Vina simulations predict binding affinity to targets like PARP-1 or HDACs .

Advanced: How can computational modeling resolve contradictions in reported biological activity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Compare binding stability in mutant vs. wild-type enzyme structures (e.g., EGFR T790M mutation) to explain variable IC₅₀ values .
  • SAR Analysis:
    • Correlate substituent effects (e.g., electron-withdrawing nitro group vs. methoxy) with activity trends using QSAR models .
  • Meta-Analysis:
    • Cross-reference datasets from PubChem BioAssay and ChEMBL to identify outliers or assay-specific artifacts .

Advanced: What strategies are used to design derivatives with enhanced selectivity for cancer targets?

Methodological Answer:

  • Scaffold Hopping:
    • Replace the pyridazine ring with triazolo[4,3-b]pyridazine to improve solubility and reduce off-target effects .
  • Substituent Engineering:
    • Introduce polar groups (e.g., -SO₂NH₂) at the 3-nitrophenyl position to enhance hydrogen bonding with kinase ATP pockets .
  • Prodrug Approaches:
    • Mask the ketone as a pH-sensitive Schiff base for tumor-specific activation .

Advanced: How do researchers address discrepancies in reaction mechanisms for thioether formation?

Methodological Answer:

  • Isotopic Labeling:
    • Use ³⁴S-labeled thiourea to track sulfur incorporation pathways .
  • Kinetic Studies:
    • Compare rate constants (k) under varying pH and temperature to distinguish SN2 vs. radical-mediated mechanisms .
  • DFT Calculations:
    • Model transition states (e.g., B3LYP/6-31G*) to validate nucleophilic attack feasibility at the pyridazine C-3 position .

Advanced: What methodologies elucidate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Detection:
    • Use DCFH-DA fluorescence in H9c2 cardiomyocytes to quantify reactive oxygen species (ROS) scavenging .
  • Western Blotting:
    • Measure Nrf2 and HO-1 protein levels to assess activation of antioxidant response elements (ARE) .
  • In Vivo Models:
    • Administer the compound in zebrafish embryos to monitor rescue of H₂O₂-induced developmental toxicity .

Comparison Table: Structural Analogues and Key Properties

CompoundKey Structural DifferenceBioactivity TrendReference
Target Compound 3-Nitrophenyl groupModerate EGFR inhibition
1-(4-Chlorophenyl)-2-((6-phenyl...)Chlorophenyl instead of fluorophenylHigher cytotoxicity (HeLa)
Triazolothiadiazine derivativesTriazole-thiadiazine coreEnhanced PARP-1 affinity

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